molecular formula C11H17NO B1364475 2-(4-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 51558-25-9

2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B1364475
CAS No.: 51558-25-9
M. Wt: 179.26 g/mol
InChI Key: NKNFEEWRNMJABJ-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” belongs to the class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenyl group and an ethylamine group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenyl ring (a six-membered aromatic ring) with a methoxy group (OCH3) at the 4-position, and a 2-methylpropan-1-amine group attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the amine group and the aromatic ring . The specific reactions would depend on the conditions and the reactants used.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure . As a phenethylamine, it would likely be a solid at room temperature and soluble in organic solvents.

Scientific Research Applications

Metabolic Transformation Studies

  • In vitro O-Demethylation : A study by Zweig and Castagnoli (1977) examined the in vitro O-demethylation of a structurally related amine, revealing the formation of metabolites with structural and chemical similarities to certain sympatholytic agents. This research provides insights into the metabolic transformation of related amines (Zweig & Castagnoli, 1977).

Catalytic Reactions

  • Amination of Alcohols : Bassili and Baiker (1990) studied the amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst, leading to the production of 2-amino-1-methoxypropane with high selectivity. This highlights a potential application in catalytic amination reactions (Bassili & Baiker, 1990).

Synthetic Chemistry

  • Monoamine Oxidase Inhibiting Activity : The synthesis and pharmacological testing of 4-methoxy-beta-hydroxyphenethylamine, a compound related to 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, showed potential monoamine oxidase inhibiting activity. This study by Ferguson and Keller (1975) contributes to understanding the pharmacological properties of similar compounds (Ferguson & Keller, 1975).

  • Synthesis of Polymers and Magnetic Properties : Murata et al. (2005) designed and synthesized poly[bis(4-methoxyphenyl)aminiumacetylene]s, demonstrating their potential in creating π-conjugated polymers with multiple aminium radicals. This study indicates the compound's applicability in polymer chemistry (Murata et al., 2005).

Potential in Drug Development

  • Anticancer Agent Discovery : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showing potent apoptosis-inducing properties and high blood-brain barrier penetration, suggesting its utility in anticancer drug development (Sirisoma et al., 2009).

Future Directions

The future research directions for “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” could involve studying its synthesis, properties, and potential applications .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining cellular function under stress conditions, such as ischemia.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to improve neuronal tolerance to ischemia by enhancing mitochondrial homeostasis and bioenergy . Additionally, it inhibits the mitochondrial apoptosis pathway, thereby protecting cells from stress-induced damage. This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondrial proteins through O-GlcNAcylation . This post-translational modification helps in maintaining mitochondrial function and preventing apoptosis. The compound also modulates gene expression by influencing transcription factors and signaling pathways, thereby exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, it continues to enhance mitochondrial function and protect cells from stress-induced damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve mitochondrial function and cellular bioenergetics . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound’s role in enhancing O-GlcNAcylation also links it to the hexosamine biosynthesis pathway, which is crucial for cellular metabolism and stress response.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to cross cellular membranes and reach target sites is essential for its effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Its activity within the mitochondria is crucial for maintaining cellular bioenergetics and preventing apoptosis.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFEEWRNMJABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393859
Record name 2-(4-methoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51558-25-9
Record name 2-(4-methoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (4-methoxy-phenyl)-acetonitrile [5 g, 34 mmol] in THF (40 mL), is added a 1.5 M solution of lithium diisopropylamide in cyclohexane (36 mL, 54 mmol) at −78° C. After 2 hours at −78° C., methyl iodide (3.4 g, 54 mmol) is added, and the mixture is allowed to warm to room temperature over 3 hours. After additional 12 hours at 20° C., the mixture is diluted with aqueous ammonium chloride solution, and extracted with ethyl acetate. The extracts are dried over magnesium sulfate, filtered and concentrated. The residue is subjected to chromatography on silica gel eluting with 40% EtOAc in heptane to afford a mixture of 2-(4-ethoxy-phenyl)-propionitrile and 2-(4-methoxy-phenyl)-2-methyl-propionitrile. To above mixture (5 g) in THF (20 mL) is add a 2 M solution of lithium aluminum hydride (35 mL, 70 mmol) at 0° C. After 12 hours at 20° C., the mixture is carefully quenched with 10% sodium hydroxide solution, and the white slurry is diluted with ether. The mixture is dried over magnesium sulfate, filtered and concentrated. The residue is subjected to chromatography on silica to afford 2-(4-methoxy-phenyl)-2-methyl-propylamine [2 g, 33%, Intermediate (35)]. MS: 180 (M+H).
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Synthesis routes and methods II

Procedure details

A reaction vessel was charged with lithiumaluminium hydride (0.433 g, 11.41 mmol) and dry diethyl ether (20 mL). After cooling to 5° C. a solution of 2-(4-methoxyphenyl)-2-methylpropanenitrile (2.00 g, 11.41 mmol) in dry diethylether (10 mL) was added dropwise. The reaction mixture was stirred at 5° C. for 2 h. The reaction mixture was then cooled in an ice bath and 2N aqueous sodium hydroxide solution (0.8 mL) and water (1.5 mL) were added. After stirring for 20 min additional water (40 mL) was added and the reaction mixture was extracted with ethyl acetate (2×30 mL). The combined extracts were dried (MgSO4) and the solvent was evaporated in vacuo. The crude product (1.94 g, 10.82 mmol) was used without further purification for the next step.
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Synthesis routes and methods III

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